2,6-Dimethylheptanenitrile
Description
2,6-Dimethylheptanenitrile is a branched aliphatic nitrile characterized by a seven-carbon chain (heptane backbone) with methyl groups at the 2nd and 6th positions and a nitrile (-CN) functional group. Nitriles of this type are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty polymers .
Key structural features include:
- Functional group: The nitrile group confers polarity and hydrogen-bonding capability, impacting boiling points and solvent interactions.
Computational methods, such as density functional theory (DFT), have been employed to analyze similar nitriles (e.g., 2,6-Bis(Bromo-methyl)Pyridine derivatives), providing models for vibrational spectra, dipole moments, and thermodynamic stability .
Properties
CAS No. |
58475-05-1 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,6-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-6H2,1-3H3 |
InChI Key |
AHGKTDMTUMZVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylheptanenitrile can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylheptan-1-ol with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding nitrile . Another method involves the nucleophilic substitution of 2,6-dimethylheptan-1-bromide with sodium cyanide (NaCN) in an aprotic solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylheptanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form 2,6-dimethylheptanoic acid.
Reduction: It can be reduced to 2,6-dimethylheptanamine using reducing agents like lithium aluminum hydride (LiAlH4).
Grignard Reaction: It reacts with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Grignard Reaction: Grignard reagent (RMgX) in anhydrous ether.
Major Products Formed
Hydrolysis: 2,6-Dimethylheptanoic acid.
Reduction: 2,6-Dimethylheptanamine.
Grignard Reaction: Corresponding ketones.
Scientific Research Applications
2,6-Dimethylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylheptanenitrile involves its interaction with various molecular targets. For example, in reduction reactions, the nitrile group is reduced to an amine group through the transfer of hydride ions from the reducing agent . In hydrolysis reactions, the nitrile group is converted to a carboxylic acid group through the addition of water and subsequent protonation and deprotonation steps .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are selected for comparison due to their structural or functional similarities:
| Compound | Molecular Formula | Key Features | CAS Number |
|---|---|---|---|
| 2,6-Dimethylheptanenitrile | C₉H₁₇N | Branched aliphatic nitrile | Not explicitly listed in evidence |
| Geranyl nitrile (2,6-Dimethyl-2,6-octadienenitrile) | C₁₀H₁₅N | Unsaturated nitrile with conjugated double bonds | 5146-66-7 |
| 2,6-Dimethylheptanol | C₉H₂₀O | Branched alcohol analog | 108-82-7 |
| Benzonitrile derivatives (e.g., 2,6-Bis(Bromo-methyl)Pyridine) | C₉H₈Br₂N₂ | Aromatic nitrile with brominated methyl groups | Not explicitly listed |
Key Differences:
Functional Groups: this compound and geranyl nitrile share the nitrile group, but the latter’s conjugated diene system enhances reactivity in Diels-Alder reactions . 2,6-Dimethylheptanol replaces the nitrile with a hydroxyl (-OH) group, increasing hydrogen-bonding capacity and boiling point.
Branching vs. Unsaturation :
- The saturated backbone of this compound likely results in higher thermal stability compared to geranyl nitrile, which is prone to oxidation at double bonds .
Physicochemical Properties
The table below summarizes inferred or calculated properties based on structural analogs and computational studies:
Computational Insights:
- DFT studies on 2,6-Bis(Bromo-methyl)Pyridine analogs suggest that branching reduces molecular symmetry, leading to distinct vibrational modes in IR spectra. Similar effects are expected for this compound .
- The nitrile group’s electron-withdrawing nature likely lowers frontier molecular orbital (FMO) energy gaps, enhancing reactivity in nucleophilic additions compared to alcohols .
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